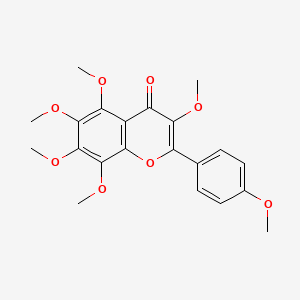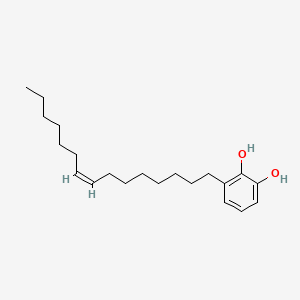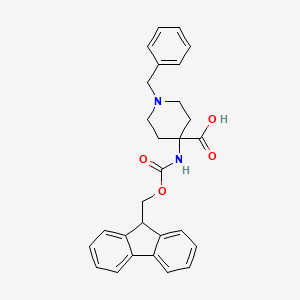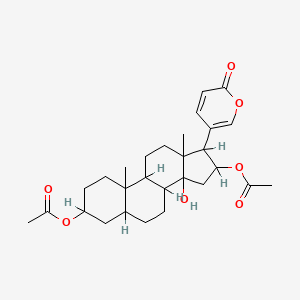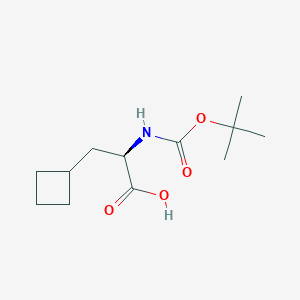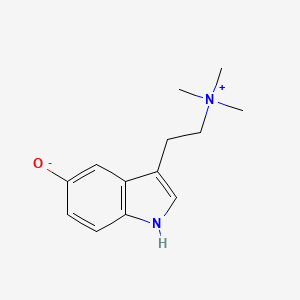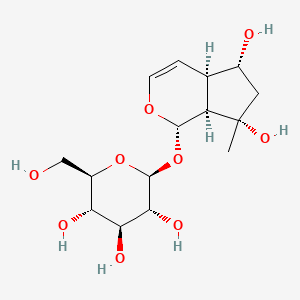![molecular formula C16H23ClN2O4 B1649416 methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate;hydrochloride CAS No. 84638-81-3](/img/structure/B1649416.png)
methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate;hydrochloride
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate;hydrochloride involves several steps:
Starting Material: The reaction begins with 3-benzyloxy-2-nitrotoluene.
Formation of Potassium Salt: This compound reacts with diethyl oxalate and potassium ethoxide to form a potassium salt.
Reduction: The potassium salt is reduced using iron in acetic acid to yield ethyl 7-benzyloxyindole-2-carboxylate.
Hydrolysis: This intermediate undergoes hydrolysis to form 7-benzyloxyindole-2-carboxylic acid.
Conversion to Methyl Ester: The acid is treated with methanolic HCl to convert it to methyl 7-benzyloxyindole-2-carboxylate.
Debenzylation: The methyl ester is debenzylated using hydrogen over palladium on carbon (Pd/C) to form methyl 7-hydroxyindole-2-carboxylate.
Analyse Chemischer Reaktionen
methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate;hydrochloride undergoes various chemical reactions:
Oxidation and Reduction: The compound can be reduced using iron in acetic acid and undergoes catalytic hydrogenation over Pd/C.
Substitution: It involves substitution reactions with diethyl oxalate and potassium ethoxide.
Hydrolysis: The intermediate compounds undergo hydrolysis to form carboxylic acids.
Wissenschaftliche Forschungsanwendungen
methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate;hydrochloride has several scientific research applications:
Asthma Research: It is used to study asthma due to its role as a β2 adrenergic receptor agonist
Neuroscience: The compound inhibits voltage-gated sodium channels, reducing neurotransmitter release and neuronal injury after a stroke.
Pharmacological Studies: It is used in pharmacological studies to understand the effects of β2 adrenergic receptor agonists
Wirkmechanismus
methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate;hydrochloride exerts its effects by acting as a β2 adrenergic receptor agonist . This means it binds to and activates β2 adrenergic receptors, leading to bronchodilation and reduced airway resistance. The compound is designed to be a “soft-drug,” meaning it is active locally but rapidly inactivated in the general circulation, minimizing systemic side effects .
Vergleich Mit ähnlichen Verbindungen
methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate;hydrochloride can be compared with other β2 adrenergic receptor agonists:
Ritodrine hydrochloride: Used to decrease uterine contractions.
Tolazoline hydrochloride: A non-selective α-adrenergic receptor antagonist used in treating pulmonary hypertension.
Metaraminol tartrate: Acts predominantly at alpha-1 adrenergic receptors and is used as a vasoconstrictor.
This compound is unique due to its specific design as a soft-drug, providing a long duration of action with minimal systemic side effects .
Eigenschaften
IUPAC Name |
methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4.ClH/c1-16(2,3)17-8-13(20)9-5-6-12(19)14-10(9)7-11(18-14)15(21)22-4;/h5-7,13,17-20H,8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVWFZUVKYWJCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=C2C=C(NC2=C(C=C1)O)C(=O)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501004923 | |
| Record name | Methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501004923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84638-81-3 | |
| Record name | 1H-Indole-2-carboxylic acid, 4-(2-((1,1-dimethylethyl)amino)-1-hydroxyethyl)-7-hydroxy-, methyl ester, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084638813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-[2-(tert-butylamino)-1-hydroxyethyl]-7-hydroxy-1H-indole-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501004923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







